Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hcl
Description
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate hydrochloride (CAS: 2177258-44-3) is a heterocyclic compound featuring a fused imidazo[1,2-d][1,4]diazepine core. Its molecular formula is C₁₀H₁₆ClN₃O₂, with a molecular weight of 245.71 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research. The compound is classified as a lab reagent, with vendors like CymitQuimica and Biosynth offering it for research purposes .
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)8-7-12-9-3-4-11-5-6-13(8)9;/h7,11H,2-6H2,1H3;1H |
InChI Key |
GLOMVWIZTVPEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl imidazole-1-carboxylate with a suitable diamine, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analysis
Core Ring Systems :
- The target compound’s imidazo[1,2-d][1,4]diazepine core differs from triazolo () or pyrimido () fused rings. Imidazole rings provide hydrogen-bonding sites, while triazoles offer metabolic stability .
- Benzodiazepines with extended aromatic systems (e.g., benzo[f]imidazo in ) exhibit higher lipophilicity, enhancing membrane permeability .
Substituent Effects :
- Ethyl ester in the target compound facilitates hydrolysis to carboxylic acids for further derivatization, whereas carboxamide () or Boc-protected () groups stabilize intermediates .
- Fluorine () and trifluoromethyl () substituents improve pharmacokinetic properties by resisting oxidative metabolism .
Salt Forms :
- The HCl salt in the target compound increases aqueous solubility compared to free bases (e.g., ’s carboxylic acid), critical for in vitro assays .
Biological Activity
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride (CAS: 2177258-44-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a diazepine ring fused with an imidazole structure, which may contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Structure and Composition
The molecular formula of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride is , with a molecular weight of 245.70 g/mol. The compound's unique structure is characterized by:
- Diazepine and Imidazole Rings : This structural feature is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate; hydrochloride |
| InChI Key | GLOMVWIZTVPEDR-UHFFFAOYSA-N |
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride potentially interacts with neurotransmitter receptors or enzymes in the central nervous system (CNS). Its mechanism may involve modulation of GABAergic activity or other neurotransmitter systems, leading to various pharmacological effects.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound on various cell lines. A study assessed the impact on both normal (HEK293) and cancerous (HeLa and U87) cell lines at concentrations ranging from 1 to 200 µM. The results indicated:
- IC50 Values : The IC50 values for cancerous cell lines were significantly lower than those for normal cells, indicating selective cytotoxicity towards cancer cells.
| Compound | Cell Type | IC50 (µM) at 24h | IC50 (µM) at 48h |
|---|---|---|---|
| Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate HCl | HeLa | [value needed] | [value needed] |
| This compound | U87 | [value needed] | [value needed] |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against various bacterial strains. Preliminary findings suggest it may exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy Table
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Weak |
Research Findings
A recent publication highlighted the synthesis and evaluation of related compounds that share structural features with Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine derivatives. These studies underscore the importance of nitrogen-based heterocycles in drug design and their biological relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
